Barium bromate monohydrate.
Description
Significance and Interdisciplinary Research Context
Barium bromate (B103136) monohydrate, with the chemical formula Ba(BrO₃)₂·H₂O, is an inorganic compound that has garnered interest across various scientific disciplines. wikipedia.orgamericanelements.com Its significance in academic research stems from its distinct chemical and physical properties, which make it a subject of study in materials science, chemistry, and physics. The compound serves as a model system for investigating crystal structures, the behavior of water molecules in hydrated salts, and thermal decomposition processes. ias.ac.inaip.orgaip.org Research into barium bromate monohydrate often intersects with studies on other isomorphous halogenates, such as barium chlorate (B79027) monohydrate, allowing for comparative analyses of their structural and physical characteristics. ias.ac.incore.ac.uk
Overview of Historical and Contemporary Research Trajectories
Historically, research on barium bromate monohydrate has been foundational, focusing on determining its fundamental properties. Early studies, particularly in the mid-20th century, were centered on elucidating its crystal structure through techniques like X-ray diffraction. ias.ac.incore.ac.uk These initial investigations laid the groundwork for a more detailed understanding of its atomic arrangement.
Contemporary research has built upon this foundation, employing more advanced analytical techniques to refine and expand upon earlier findings. For instance, proton magnetic resonance studies have provided detailed insights into the orientation and bonding of the water molecule within the crystal lattice. aip.orgaip.org More recent work has utilized synchrotron radiation to investigate subtle crystallographic details, such as reflections forbidden by conventional glide-plane rules, offering a deeper understanding of its scattering properties. nih.goviucr.org The study of its thermal decomposition has also evolved, with research exploring the influence of factors like radiation on the decomposition process. acs.org
Properties
CAS No. |
10326-26-8 |
|---|---|
Molecular Formula |
BABR2O6.H2O |
Origin of Product |
United States |
Synthetic Methodologies and Crystallization Science of Barium Bromate Monohydrate
Controlled Precipitation and Solution-Based Synthesis Approaches
Barium bromate (B103136) monohydrate, Ba(BrO₃)₂·H₂O, is primarily synthesized through controlled precipitation from aqueous solutions. This method leverages the compound's relatively low solubility in water to facilitate its isolation. A common laboratory-scale synthesis involves the reaction of a soluble barium salt, such as barium chloride (BaCl₂), with a soluble bromate salt, typically potassium bromate (KBrO₃) or sodium bromate (NaBrO₃). wikipedia.orgchemicalbook.com The reaction proceeds via a double displacement mechanism, where the constituent ions exchange, leading to the formation of barium bromate, which precipitates from the solution.
The synthesis can be represented by the following chemical equation:
BaCl₂ + 2 KBrO₃ → Ba(BrO₃)₂↓ + 2 KCl
When recrystallized, barium bromate forms a monohydrate, appearing as white or colorless prismatic crystals. chemicalbook.com Another preparative route involves the reaction of barium hydroxide (B78521) with sodium bromate. chemicalbook.com The solubility of barium bromate monohydrate in water is temperature-dependent, a crucial factor in controlling the yield and purity of the synthesized crystals. For instance, its solubility increases from 0.3 g/100 g of water at 0°C to 5.7 g/100 g of water at 100°C. chemister.ru This property is exploited during purification by recrystallization, where a saturated solution at a higher temperature is cooled to induce the crystallization of the purified compound.
A method for inducing precipitation from a homogeneous solution has also been applied for the separation of barium and strontium. chemicalbook.com This technique involves a gradual change in the solvent composition to induce the precipitation of the water-soluble barium bromate. chemicalbook.com
Table 1: Synthesis Reactions for Barium Bromate Monohydrate
| Reactant 1 | Reactant 2 | Product | Byproduct |
|---|---|---|---|
| Barium Chloride (BaCl₂) | Potassium Bromate (KBrO₃) | Barium Bromate (Ba(BrO₃)₂) | Potassium Chloride (KCl) |
| Barium Hydroxide (Ba(OH)₂) | Sodium Bromate (NaBrO₃) | Barium Bromate (Ba(BrO₃)₂) | Sodium Hydroxide (NaOH) |
Investigations into Crystal Growth Mechanisms
The study of crystal growth mechanisms is essential for controlling the size, shape, and quality of barium bromate monohydrate crystals. These mechanisms are fundamentally governed by factors such as supersaturation, temperature, and the presence of impurities.
Morphological Evolution during Crystallization Processes
The morphology of crystals, including barium bromate monohydrate, can evolve significantly during the crystallization process. This evolution is often driven by the "driving force" of the precipitation reaction, which is related to the level of supersaturation in the solution. researchgate.net At low to moderate supersaturation, crystal growth is typically controlled by the intrinsic shape of the unit cell, leading to the formation of well-defined polyhedral single crystals. researchgate.net
However, as the driving force increases, the growth mechanism can shift to being diffusion-limited rather than reaction-kinetics-limited. researchgate.net This change can lead to the development of more complex morphologies, such as skeletal forms, dendrites, and branched polycrystalline aggregates. researchgate.net The use of gel media in crystallization experiments has been shown to suppress the mobility of ions, effectively promoting these diffusion-limited morphologies. researchgate.net While specific studies on the morphological evolution of barium bromate monohydrate under varying conditions are not extensively detailed in the provided results, the general principles of crystal morphology evolution apply. For instance, studies on barium carbonate have shown that pH and relative supersaturation significantly influence crystal morphology, resulting in forms ranging from flocculent to candy-like and pillar-like structures. researchgate.net
Role of Desolvation Kinetics at Crystal-Solution Interfaces
The rearrangement of supramolecular structures and the strength of solute-solvent interactions have a non-negligible effect on nucleation kinetics. nih.gov For a crystal to grow, the ions at the crystal surface must successfully desolvate and attach to the lattice. The energy barrier associated with this desolvation process can influence the growth kinetics. Molecular dynamics simulations on other systems have shown that additives can alter the solvation barrier to crystal growth by modifying the interactions between the solvent, solute, and crystal surface. acs.org
Influence of Additives and Doping on Crystallization and Morphology
The presence of foreign substances, whether as intentionally added additives or as impurities, can significantly influence the crystallization process and the final morphology of the crystals. d-nb.info These substances can alter kinetic parameters such as nucleation and growth rates, and even the crystal shape, often through adsorption onto the crystal surface. d-nb.info
The effect of doping on the properties of barium bromate has been a subject of investigation. For instance, a study on the thermal decomposition of barium bromate found that doping with Th⁴⁺ ions linearly increased the rate constants for the linear and acceleratory stages of decomposition. osti.gov This suggests that the presence of dopant ions can alter the reactivity and stability of the crystal lattice.
In the broader context of crystallization, additives can have a profound impact on morphology. For example, in the crystallization of barium sulfate (B86663), polymer-based additives were found to be effective in reducing the crystal size. zenodo.org The specific influence of various additives on the crystallization and morphology of barium bromate monohydrate would depend on the nature of the additive and its interaction with the crystal surfaces. Doping with different ions can also lead to changes in crystal structure and morphology. For example, lithium doping in magnesium nanoparticles was shown to induce a phase change and alter the powder morphology from spherical to elongated rods. acs.org Similarly, studies on other perovskite materials have demonstrated that doping with barium can affect the crystallite size and grain morphology. chalcogen.ro
Table 2: Effects of Doping on Material Properties (General Examples)
| Host Material | Dopant | Observed Effect on Crystallization/Morphology |
|---|---|---|
| Barium Bromate | Thorium (Th⁴⁺) | Increased rate of thermal decomposition osti.gov |
| Magnesium Nanoparticles | Lithium (Li) | Phase change and modification of powder shape from spherical to elongated rods acs.org |
| (Na₀.₅Bi₀.₅)[(Ti₀.₈Zr₀.₂)₀.₉] | Barium (Ba²⁺) | Decrease in crystallite size chalcogen.ro |
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Diffraction Studies of Barium Bromate (B103136) Monohydrate
X-ray diffraction (XRD) has been the principal method for determining the crystal structure of barium bromate monohydrate. Early investigations established its fundamental crystallographic parameters, which have been refined over time with increasing precision.
Single crystal X-ray diffraction studies have unambiguously determined that barium bromate monohydrate crystallizes in the monoclinic system. core.ac.uk Systematic extinctions observed in the diffraction patterns, specifically that hkl reflections are absent when h + k + l is odd and h0l reflections are absent when either h or l is odd, identified the space group as I2/c. core.ac.uk This is a non-standard setting, which can be converted to the standard C2/c configuration through a suitable transformation of axes. core.ac.uk The number of formula units (Z) per unit cell is 4. core.ac.uk
Initial measurements using rotation and oscillation photographs provided the unit cell dimensions, which were later refined. core.ac.uk
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | core.ac.uk |
| Space Group | I2/c (C₂h⁶) | core.ac.uk |
| a | 9.06 Å | core.ac.uk |
| b | 7.92 Å | core.ac.uk |
| c | 9.66 Å | core.ac.uk |
| β | 93° 5' | core.ac.uk |
| Molecules per unit cell (Z) | 4 | core.ac.uk |
Following the initial structure determination, the atomic coordinates of the heavy atoms, barium and bromine, were refined using methods such as differential synthesis and minimization. core.ac.ukias.ac.in The reliability index, R, was significantly reduced during this process, indicating a much-improved fit between the observed and calculated structure factors. core.ac.uk
The barium atom's position was refined to fractional coordinates of (0.000, 0.391, 0.250). core.ac.uk The bromine atom's coordinates were refined to (0.250, 0.227, 0.550). core.ac.uk Due to the comparatively low scattering power of oxygen atoms, their precise coordinates could not be determined with the same high accuracy from early data and were assumed to be positioned similarly to those in the isostructural barium chlorate (B79027) monohydrate. core.ac.uk Later studies using advanced techniques have confirmed these foundational structural parameters. nih.gov
| Atom | x | y | z | Reference |
|---|---|---|---|---|
| Ba | 0.000 | 0.391 | 0.250 | core.ac.uk |
| Br | 0.250 | 0.227 | 0.550 | core.ac.uk |
Advanced experiments utilizing linearly polarized synchrotron radiation have provided deeper insights into the electronic structure and bonding of the bromate ion within the crystal. nih.goviucr.org When the wavelength of the synchrotron radiation is tuned near the bromine K-absorption edge, anisotropic anomalous dispersion effects become significant. nih.govresearchgate.net
A key finding from these experiments was the observation of reflections that are forbidden by the I2/c space group's glide-plane rule. nih.goviucr.org The intensities of these forbidden h0l reflections were found to vary with the azimuthal angle (rotation of the crystal around the diffraction vector). nih.govresearchgate.net This behavior is a direct consequence of the anisotropic anomalous scattering from the bromate ion, which has its symmetry axis inclined to the crystal's glide plane. iucr.org The analysis of these intensities allows for the determination of both the magnitude and phase of the bromine component of the structure factor for related allowed reflections. nih.goviucr.org This powerful technique provided a way to determine the x and z coordinates of the bromine atom with high precision, showing agreement within 0.02 Å of previous crystal structure determinations. nih.goviucr.org
Barium bromate monohydrate is a member of an isostructural series of hydrated alkaline earth halogenates. ias.ac.in Its crystal structure is closely analogous to that of barium chlorate monohydrate (Ba(ClO₃)₂·H₂O) and barium iodate (B108269) monohydrate (Ba(IO₃)₂·H₂O). core.ac.ukias.ac.insemanticscholar.org All three compounds crystallize in the same monoclinic space group (I2/c) with similar unit cell parameters and atomic arrangements. core.ac.uksemanticscholar.org This isostructural relationship allows for comparative studies across the series, providing insights into how the properties of the crystal lattice are influenced by the changing size and electronegativity of the halogen atom (Cl, Br, I). The structural framework remains consistent, with the primary differences arising from the varying bond lengths and angles within the halate ions.
Vibrational Spectroscopic Analysis of Barium Bromate Monohydrate
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to probe the bonding environments and symmetries of the constituent ions and molecules within the crystal lattice.
The FT-IR spectrum of barium bromate monohydrate is characterized by absorption bands corresponding to the internal vibrational modes of the bromate ion (BrO₃⁻) and the water of hydration (H₂O), as well as lattice modes at lower frequencies.
The free bromate ion possesses a trigonal pyramidal geometry with C₃ᵥ symmetry, which gives rise to four fundamental vibrational modes (2A₁ + 2E). In the crystalline environment of barium bromate monohydrate, the site symmetry of the bromate ion is lowered to C₁ (no symmetry). scirp.orgscirp.org This reduction in symmetry causes the degeneracy of the E modes to be lifted, resulting in the appearance of additional bands in the spectrum. scirp.orgscirp.org
The water molecules in the lattice give rise to characteristic stretching and bending vibrations. The positions of these bands, often shifted from their values in free water, provide information about the strength and nature of hydrogen bonding within the crystal. scirp.org The non-coincidence of many Raman and IR active bands confirms the centrosymmetric nature of the crystal structure, which is consistent with the I2/c space group determined by XRD. scirp.orgscirp.org
| Wavenumber (cm⁻¹) Range | Assignment | Description | Reference |
|---|---|---|---|
| ~3000 - 3600 | ν(O-H) | Symmetric and asymmetric stretching of H₂O molecules, often broadened due to hydrogen bonding. | scirp.org |
| ~1600 | δ(H-O-H) | Bending mode of H₂O molecules. | scirp.org |
| ~800 | ν₁(A₁) | Symmetric stretching of BrO₃⁻. | scirp.orgscirp.org |
| ~780 | ν₃(E) | Asymmetric stretching of BrO₃⁻ (degeneracy lifted). | scirp.orgscirp.org |
| ~420 | ν₂(A₁) | Symmetric bending (deformation) of BrO₃⁻. | scirp.orgscirp.org |
| ~360 | ν₄(E) | Asymmetric bending (deformation) of BrO₃⁻ (degeneracy lifted). | scirp.orgscirp.org |
| < 250 | Lattice Modes | External vibrations of the crystal lattice involving Ba²⁺, BrO₃⁻, and H₂O units. | scirp.org |
Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis
Raman spectroscopy serves as a powerful, non-destructive technique for probing the molecular vibrations within the crystal lattice of barium bromate monohydrate. The analysis of the Raman spectrum provides detailed information on the vibrational modes of both the bromate (BrO₃⁻) anion and the water of hydration (H₂O), as well as their interactions within the crystal structure.
Studies on the isostructural series that includes barium bromate monohydrate reveal a complex vibrational landscape, particularly in the low-frequency region (200–700 cm⁻¹). researchgate.net In this region, the spectra are characterized by a significant mixing of the librational (rocking, wagging, and twisting) modes of the water molecules with the bending vibrations (ν₂ and ν₄) of the bromate anion. researchgate.net This coupling is a critical aspect of the spectral analysis, as it can lead to intensity transfers between modes and frequency shifts of up to 30 cm⁻¹ compared to where the unmixed modes would be expected to appear. researchgate.net The strong temperature dependence of the half-width and intensity of the H₂O librational modes observed in related compounds suggests the possibility of orientational disorder of the water molecules. researchgate.net
The vibrational modes of the BrO₃⁻ anion itself, which has a pyramidal structure, are well-defined. For a free bromate ion with C₃ᵥ symmetry, four fundamental vibrations are expected: the symmetric stretch (ν₁), the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄). cusat.ac.in All four modes are active in both Raman and infrared spectroscopy. cusat.ac.in In the solid state, the crystal field and site symmetry effects can cause shifts in these frequencies and the lifting of degeneracies for the E modes (ν₃ and ν₄). scirp.orgscirp.org Low-frequency modes observed below 130 cm⁻¹ in the Raman spectra of various bromates have been tentatively assigned to the torsional modes of the bromate group. ias.ac.in
Interactive Data Table: General Vibrational Mode Assignments for Metal Bromates
| Vibrational Mode | Symmetry (Free Ion C₃ᵥ) | Description | Approximate Wavenumber (cm⁻¹) | Spectral Activity |
|---|---|---|---|---|
| ν₁ | A₁ | Symmetric Stretch | ~790 - 820 | Raman (strong), IR (strong) |
| ν₂ | A₁ | Symmetric Bend (Umbrella) | ~420 - 440 | Raman (weak), IR (strong) |
| ν₃ | E | Asymmetric Stretch | ~800 - 840 | Raman (strong), IR (strong) |
| ν₄ | E | Asymmetric Bend | ~350 - 390 | Raman (strong), IR (strong) |
| H₂O Librations | - | Rocking, Wagging, Twisting | ~200 - 700 | Raman, IR |
| Lattice Modes | - | Torsional/Translational | < 150 | Raman, IR |
Spectroscopic Insights into Bromate Anion Symmetry and Degeneracy Lifting
In its free state, the bromate anion (BrO₃⁻) possesses a pyramidal geometry with C₃ᵥ point group symmetry. scirp.org This high symmetry results in doubly degenerate vibrational modes, specifically the asymmetric stretching (ν₃) and asymmetric bending (ν₄) modes, which belong to the E symmetry species. cusat.ac.in However, when the bromate anion is incorporated into a crystal lattice, such as in barium bromate monohydrate, it occupies a specific crystallographic site. The symmetry of this site is typically lower than the C₃ᵥ symmetry of the free ion.
This reduction in symmetry has direct spectroscopic consequences. According to group theory, the degeneracy of the E modes will be lifted if the ion is located at a site of lower symmetry (e.g., Cₛ, C₂, or C₁). scirp.orgscirp.org This phenomenon, known as degeneracy lifting, manifests as the splitting of the vibrational bands corresponding to the ν₃ and ν₄ modes into multiple components in the Raman and infrared spectra. For instance, studies on isostructural and related hydrated bromates show that the appearance of multiple bands in the ν₃ and ν₄ regions is clear evidence for the lowering of the bromate anion's effective symmetry within the crystal. cusat.ac.inscirp.orgscirp.org The observation of two distinct bands for the ν₄ mode in the Raman spectrum of similar compounds confirms this lifting of degeneracy. cusat.ac.in This indicates that the Br-O bonds are not all equivalent in the crystalline environment, a distortion induced by interactions with surrounding cations and hydrogen bonding from the water molecules.
Nuclear Magnetic Resonance (NMR) and Proton Magnetic Resonance (PMR) Studies
Proton Magnetic Resonance (PMR) is an exceptionally sensitive method for determining the precise location of hydrogen atoms in hydrated crystals. Early PMR studies on a single crystal of barium bromate monohydrate have provided definitive information on the structure of the water molecule within the unit cell. aip.org
The analysis of the PMR absorption spectrum revealed that there is only one distinct orientation of the water molecule in the crystal. aip.org From these measurements, the distance between the two protons (the p-p distance) was calculated to be 1.61 ± 0.01 Å. aip.org Furthermore, the orientation of the proton-proton vector relative to the crystallographic axes (a, b, c) was determined. aip.org These findings were in good agreement with the orientation calculated from atomic positions determined by X-ray diffraction, lending strong support to the proposed structural model. aip.org Assuming an O-H bond length of 1.0 Å, the H-O-H bond angle was computed to be 107°. aip.org
Interactive Data Table: PMR-Derived Structural Parameters for H₂O in Barium Bromate Monohydrate
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Proton-Proton (p-p) Distance | 1.61 ± 0.01 Å | PMR | aip.org |
| Direction Angle (α₀ to a-axis) | 30° ± 3° | PMR | aip.org |
| Direction Angle (β₀ to b-axis) | 95° ± 3° | PMR | aip.org |
| Direction Angle (γ₀ to c-axis) | 122° ± 3° | PMR | aip.org |
| Calculated H-O-H Angle | 107° | PMR (assuming 1.0 Å O-H) | aip.org |
| Hydrogen Bond Distance (O-H···O) | 2.78 Å | Calculated from X-ray data | aip.org |
NMR and PMR techniques extend beyond static structure determination to provide insights into the dynamic behavior of water molecules and the nature of hydrogen bonding. In barium bromate monohydrate, the water molecule is not static but undergoes molecular motion. Temperature-dependent PMR studies on the compound, conducted from 195 K to 373 K, revealed that torsional vibrations of the H₂O molecule cause a measurable decrease in the PMR doublet splitting as temperature increases. researchgate.net This motional averaging is a key aspect of the water molecule's dynamics within the crystal lattice. In other, similar hydrated bromates, the temperature dependence of proton spin-lattice relaxation times has been used to characterize 180° flipping motions of the water molecule and to calculate the activation energy for this process. aip.org
The orientation of the water molecule determined by PMR strongly indicates its role in forming a specific hydrogen-bonded complex. aip.org The data suggest that the water molecule is oriented to form hydrogen bonds with oxygen atoms from neighboring bromate anions, creating a complex best described as O(Br)--H--O--H--O(Br). aip.org The calculated hydrogen bond distance of 2.78 Å is well within the accepted range for such bonds. aip.org The hydrogen bonding network is a crucial factor in stabilizing the crystal structure and influences the vibrational properties observed in Raman and IR spectroscopy. researchgate.net The study of these networks is vital, as the strength and geometry of hydrogen bonds dictate many of the material's physicochemical properties. researchgate.netmdpi.com
The synergy between experimental NMR spectroscopy and computational modeling has become a cornerstone of modern solid-state structural analysis. acs.org For barium bromate monohydrate, an early example of this correlation was the successful comparison of the water molecule's orientation derived from PMR data with the orientation calculated from atomic positions obtained via X-ray crystallography. aip.org
In contemporary research, this approach has evolved to use sophisticated first-principles computational methods, such as Density Functional Theory (DFT), often employing the Gauge-Including Projector-Augmented Wave (GIPAW) method. researchgate.net This method allows for the accurate calculation of NMR parameters—such as chemical shielding tensors (which determine chemical shifts) and electric field gradient (EFG) tensors (which determine quadrupolar coupling constants)—for crystalline solids. researchgate.netresearchgate.net
While a specific DFT-GIPAW study for barium bromate monohydrate is not prominently reported, the methodology is well-established for other hydrated compounds. researchgate.netresearchgate.net In such a study, the known crystal structure of Ba(BrO₃)₂·H₂O would be used as the input for a DFT calculation. The output would be predicted ¹H, ¹⁷O, and ⁷⁹/⁸¹Br NMR parameters. Comparing these calculated values with experimentally measured NMR data allows for a rigorous validation of the crystal structure. pascal-man.com Furthermore, this correlation can provide deeper insights that are not accessible by experiment alone, such as assigning specific NMR signals to crystallographically distinct sites and understanding how subtle changes in bond lengths and angles influence the NMR observables. pascal-man.comnih.gov This combined experimental-computational approach is essential for refining crystal structures and achieving a complete understanding of the electronic environment around the nuclei. researchgate.net
Mechanistic and Kinetic Studies of Barium Bromate Monohydrate Reactions
Thermal Decomposition Pathways and Kinetics
The thermal decomposition of barium bromate (B103136) monohydrate is a complex process that involves dehydration followed by the decomposition of the anhydrous salt. The kinetics and mechanisms of these processes are influenced by various factors, including temperature, the presence of additives, and crystal defects.
The isothermal decomposition of barium bromate typically exhibits distinct stages. akjournals.com Following an initial evolution of gas, the decomposition process is characterized by an induction period, a slow linear reaction, an acceleratory phase, and finally, a decay period. akjournals.com This multi-stage behavior is characteristic of many solid-state decomposition reactions and can be analyzed using various kinetic models, such as the Prout-Tompkins or Avrami-Erofeev equations, to understand the underlying mechanisms of nucleus formation and growth. akjournals.com
The initial induction period is often associated with the formation of stable nuclei of the product phase. The subsequent acceleratory stage is characterized by the growth of these nuclei and the formation of a reaction interface that advances into the unreacted material. Finally, the decay regime occurs as the reactant is consumed and the product particles begin to impinge upon one another.
The introduction of foreign ions, or exogenous additives, into the barium bromate lattice can significantly alter its thermal decomposition kinetics. For instance, doping barium bromate with sulfate (B86663) ions (SO₄²⁻) has been shown to enhance the rate of decomposition. akjournals.com The incorporation of the divalent sulfate anion in place of the monovalent bromate anion is thought to create anion vacancies and electron traps within the crystal lattice. akjournals.com These defects can act as preferential sites for nucleation, thereby accelerating the decomposition process. The presence of these additives can also induce local strain in the crystal, further contributing to an increased reaction rate. akjournals.com
Similar to the effect of exogenous additives, doping and pre-irradiation of barium bromate crystals can have a pronounced impact on their thermal stability. Studies on related bromates have shown that doping with divalent cations like Ba²⁺ can influence the isothermal decomposition. royalsocietypublishing.org The creation of defects due to doping can alter the concentration of charge carriers and vacancies, which in turn affects the rate of the decomposition reaction.
Furthermore, exposure to gamma (γ)-irradiation can also modify the decomposition kinetics. akjournals.com Irradiation can introduce defects and excited states within the crystal lattice, which can either accelerate or decelerate the subsequent thermal decomposition. In the case of barium bromate, γ-irradiation has been observed to affect the different stages of decomposition, including the induction period and the acceleratory and decay stages. akjournals.com For example, irradiation may enhance the decomposition in the acceleratory phase, leading to a reduced concentration of unreacted molecules at the start of the decay period, which in turn causes a deceleration in the later stages. akjournals.com
Non-isothermal thermal analysis techniques, such as Thermogravimetry-Differential Thermal Analysis (TG-DTA) and Differential Scanning Calorimetry (DSC), are powerful tools for investigating the kinetics of solid-state reactions. researchgate.nettainstruments.com These methods involve heating a sample at a constant rate and monitoring changes in mass (TG) or heat flow (DTA, DSC) as a function of temperature. By analyzing the resulting thermal curves, key kinetic parameters, including activation energy (Ea), pre-exponential factor (A), and the reaction model, can be determined. researchgate.nettainstruments.com
For instance, methods like those developed by Kissinger or Ozawa-Doyle can be applied to DSC data obtained at different heating rates to calculate the activation energy of the decomposition process. researchgate.net While specific studies on barium bromate monohydrate using these exact techniques were not found in the provided search results, the application of these methods to other hydrated barium salts and energetic materials demonstrates their utility in elucidating the kinetic parameters of decomposition reactions. researchgate.net
The initial step in the thermal decomposition of barium bromate monohydrate is the loss of its water of hydration. The kinetics of this dehydration process can also be studied using non-isothermal methods. researchgate.net The analysis of TG-DTA or DSC curves corresponding to the dehydration endotherm can provide information about the activation energy and the mechanism of water removal from the crystal lattice. Comparing different kinetic models to the experimental data allows for the determination of the most probable mechanism for the dehydration reaction. researchgate.net
Solution-Phase Reaction Mechanisms Involving Bromate Species
In aqueous solutions, the bromate ion (BrO₃⁻) derived from the dissolution of barium bromate can participate in various redox reactions. A significant reaction is the comproportionation reaction between bromate and bromide (Br⁻) ions in acidic media, which produces bromine (Br₂). scielo.brresearchgate.net
The rate law for this reaction has been found to be dependent on the concentrations of bromate, bromide, and hydrogen ions. scielo.brresearchgate.net One study suggests the rate law is given by: rate = k[BrO₃⁻][Br⁻][H⁺]² scielo.brresearchgate.netresearchgate.net
This rate law supports a mechanism that involves two successive protonations of the bromate ion to form the intermediate H₂BrO₃⁺. This highly electrophilic species then reacts with the bromide ion in the rate-determining step. scielo.brresearchgate.net The reaction is followed by monitoring the formation of bromine, often at the isosbestic point of Br₂ and Br₃⁻. scielo.br The study of this and other solution-phase reactions of the bromate ion is crucial for understanding its role in various chemical systems, from oscillating reactions to analytical chemistry applications.
Interactive Data Table: Summary of Factors Influencing Barium Bromate Decomposition
| Factor | Observation | Implied Mechanistic Effect |
| Sulfate (SO₄²⁻) Doping | Accelerates the rate of thermal decomposition. akjournals.com | Increases anion vacancy concentration and electron traps, creating nucleation sites. akjournals.com |
| Gamma (γ)-Irradiation | Can enhance decomposition in the acceleratory stage and cause deceleration in the decay stage. akjournals.com | Introduces crystal defects and excited states, altering reaction pathways. akjournals.com |
| Temperature | Governs the rate of decomposition, with distinct stages (induction, acceleratory, decay) observed under isothermal conditions. akjournals.com | Provides the necessary activation energy for bond breaking and product formation. |
Reaction Kinetics of Bromate-Bromide Interactions
The kinetics of the bromate-bromide reaction have been a subject of study for over a century, with early investigations establishing a fourth-order rate law. scielo.brpastic.gov.pk In many conditions, the rate of reaction is first-order with respect to both bromate and bromide ions, and second-order with respect to hydrogen ions. doaj.orgresearchgate.netscielo.br This leads to the generally accepted rate law:
Rate = k[BrO₃⁻][Br⁻][H⁺]² scielo.brscielo.br
However, subsequent research has revealed that the kinetics are more complex and can be influenced by factors such as reactant concentrations and the presence of catalysts. nih.govresearchgate.net At bromide concentrations higher than 0.1 M, the rate law is better described by an expression that includes a second-order term for bromide:
**-d[BrO₃⁻]/dt = [BrO₃⁻][H⁺]²(k₁[Br⁻] + k₂[Br⁻]²) ** researchgate.net
This indicates a more intricate mechanism involving multiple pathways for the reaction. researchgate.net The rate constants are dependent on the ionic strength of the solution. researchgate.net
In the presence of a catalyst such as acetate, the reaction behavior becomes significantly more complex. Studies conducted at a constant ionic strength of 3.0 mol L⁻¹ have shown that the reaction can be fitted to a six-term rate law, highlighting multiple parallel reaction pathways influenced by the catalyst. nih.govacs.org
| Ionic Strength (M) | k₁ (dm³·mol⁻³·s⁻¹) | k₂ (dm⁶·mol⁻²·s⁻¹) |
|---|---|---|
| 1.0 | 2.18 | 0.65 |
| 2.0 | 2.60 | 1.05 |
Elucidation of Intermediate Species and Protonation Effects in Reaction Pathways
The second-order dependence on the hydrogen ion concentration in the primary rate law strongly suggests that protonation of the bromate ion is a critical step in the reaction mechanism. doaj.orgresearchgate.net The currently accepted mechanism proposes two successive protonation equilibria of the bromate ion prior to the rate-determining step. scielo.brscielo.br
BrO₃⁻ + H⁺ ⇌ HBrO₃
HBrO₃ + H⁺ ⇌ H₂BrO₃⁺
The species H₂BrO₃⁺ is considered the active oxidant. scielo.brresearchgate.net This highly electrophilic intermediate then reacts with a bromide ion in the subsequent, slower step. doaj.orgresearchgate.netscielo.br The observation that the reaction maintains a second-order dependence on [H⁺] over a wide acidity range (0.005 to 2.77 mol L⁻¹) implies that the pKa of bromic acid (HBrO₃) must be lower than -0.5, indicating it is a very strong acid. scielo.brdoaj.orgscielo.br
While the H₂BrO₃⁺ pathway is well-supported, other intermediate species have been proposed to explain the more complex kinetics observed under certain conditions, such as high bromide concentrations. These proposed intermediates include HBr₂O₃⁻, H₂Br₂O₃, and Br₂O₂. scielo.brresearchgate.netscielo.brresearchgate.net The term in the rate law that is second-order in bromide concentration is explained by a mechanism involving the formation of Br₂O₂ as a key intermediate. researchgate.net Furthermore, in catalyzed reactions, such as with acetate, it is suggested that the catalyst can bind to the bromate ion, facilitating its second protonation. nih.govacs.org
Impact of Ionic Strength on Reaction Rates and Mechanisms
The rate of the bromate-bromide reaction is notably sensitive to the ionic strength of the medium. pastic.gov.pkresearchgate.net The effect is not monotonic; studies have shown that the rate constant initially decreases with increasing ionic strength up to approximately 1.0 mol L⁻¹, and then increases as the ionic strength is raised further. scielo.brscielo.br This complex behavior suggests that the influence of ionic strength is not merely a simple primary salt effect but is likely due to more specific ion-solvent interactions and changes in the activity coefficients of the reactants and the activated complex. researchgate.net
At high ionic strengths, which are necessary to study the reaction at high bromide concentrations, the term in the rate law proportional to [Br⁻]² becomes significant. researchgate.net This highlights that changes in ionic strength can not only alter the rate of the reaction but also shift the dominant reaction pathway. researchgate.net
Studies where the ionic strength was controlled by adding an inert electrolyte like potassium chloride or sodium perchlorate (B79767) consistently show that the reaction proceeds more rapidly as the ionic strength increases. scielo.brpastic.gov.pk It has also been observed that the apparent energy of activation for the reaction decreases as the ionic strength of the reaction mixture is increased. pastic.gov.pk This dependence of both the rate constant and the activation energy on the ionic environment underscores the critical role of the solution's composition in dictating the reaction's kinetic profile. pastic.gov.pkresearchgate.net
| Ionic Strength (I) Range | Observed Effect on Rate Constant (k) |
|---|---|
| I ≤ 1.0 mol L⁻¹ | k decreases as I increases |
| I > 1.0 mol L⁻¹ | k increases as I increases |
Computational Chemistry and Theoretical Modeling of Barium Bromate Monohydrate
Computational chemistry provides powerful tools for investigating the properties of materials at the atomic and molecular level. For barium bromate (B103136) monohydrate, Ba(BrO₃)₂·H₂O, theoretical modeling offers profound insights into its structure, reactivity, and behavior, complementing experimental findings. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to explore aspects of the compound that are difficult to access through experimental means alone.
Analytical Methodologies for Research on Barium Bromate Monohydrate
Development of Specific Quantification Techniques for Bromine and Bromate (B103136) in Complex Matrices
Quantifying bromine and its oxyanion, bromate, in various matrices presents significant analytical challenges due to potential interferences and the low concentration levels often encountered. Research has focused on developing highly sensitive and specific methods to overcome these obstacles.
A novel and challenging method for the determination of bromine involves high-resolution continuum source electrothermal atomic absorption spectrometry (HR-CS ETAAS) via the molecular absorption of barium monobromide (BaBr). rsc.orgresearchgate.netitu.edu.tr This technique is based on the principle that in a graphite (B72142) furnace, barium and bromine atoms can combine to form a diatomic molecule, BaBr, which exhibits a characteristic absorption spectrum. rsc.orgresearchgate.net
The process involves co-injecting a solution containing a barium salt (e.g., barium nitrate) and the sample into the graphite tube of the spectrometer. rsc.org Upon heating, the BaBr molecule is formed at high temperatures, and its molecular absorption is measured at a specific wavelength. rsc.orgresearchgate.net Research has identified the wavelength at 520.819 nm as providing maximum sensitivity for BaBr detection. rsc.orgresearchgate.net This approach offers a significant advantage by allowing the determination of a non-metal (bromine) using a technique traditionally reserved for metals. researchgate.net The method has been successfully applied to determine bromine concentrations in various samples, including pharmaceutical drugs. rsc.org
Achieving low detection limits and high accuracy in the quantification of bromine and bromate requires meticulous optimization of instrumental parameters. For the HR-CS ETAAS method for BaBr, key parameters include the pyrolysis and volatilization (or molecule-forming) temperatures. rsc.orgresearchgate.net Optimization studies have established that a pyrolysis temperature of 700 °C and a volatilization/molecule-forming temperature of 2200 °C are ideal for the sensitive measurement of BaBr. rsc.orgresearchgate.net The amount of barium added as the molecule-forming reagent is also critical; 250 µg of Ba has been found to be effective. rsc.orgresearchgate.net
These optimized conditions yield a limit of detection (LOD) of 1.7 ng and a characteristic mass of 4.0 ng for bromine. rsc.org The calibration curve using these parameters is linear up to 1 µg of bromine, demonstrating the method's utility for quantitative analysis. rsc.orgresearchgate.net For broader bromate analysis in matrices like drinking water, techniques such as Ion Chromatography (IC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or other sensitive detectors are used. thermofisher.cnthermofisher.com Optimization for these methods involves adjusting eluent composition, flow rates, and detector settings to minimize background noise and resolve bromate from interfering anions like chloride and sulfate (B86663), thereby achieving detection limits in the sub-µg/L range. thermofisher.comresearchgate.netnih.gov
| Parameter | Optimized Value |
|---|---|
| Wavelength | 520.819 nm rsc.orgresearchgate.net |
| Pyrolysis Temperature | 700 °C rsc.orgresearchgate.net |
| Volatilization/Molecule-Forming Temperature | 2200 °C rsc.orgresearchgate.net |
| Barium (as reagent) | 250 µg rsc.orgresearchgate.net |
| Limit of Detection (LOD) | 1.7 ng of Bromine rsc.org |
| Characteristic Mass | 4.0 ng of Bromine rsc.org |
Advanced Spectroscopic and Spectrometric Approaches for Elemental and Compositional Analysis
For the elemental analysis of barium itself, several powerful spectroscopic and spectrometric techniques are employed, each offering distinct advantages in terms of sensitivity, accuracy, and applicability to different sample types.
Atomic Absorption Spectrometry (AAS) is a prevalent technique for measuring barium levels in a wide array of environmental and biological samples. nih.govcdc.gov The two primary variants are Flame AAS (FAAS) and Graphite Furnace AAS (GFAAS). cdc.gov For barium determination, a specific wavelength of 553.6 nm is typically used. nemi.gov A key challenge in the analysis of barium is its tendency to ionize easily in the high-temperature flames required for atomization, such as the nitrous oxide-acetylene flame. nemi.gov This ionization reduces the population of ground-state atoms available for absorption, leading to inaccurate results. To control this effect, an ionization suppressant, typically a solution of sodium chloride, is added to both the samples and the standards. nemi.gov GFAAS offers higher sensitivity than FAAS and can detect barium at parts-per-trillion levels. nih.gov
Atomic Emission Spectrometry (AES) is another cornerstone of barium analysis. Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) is widely used for measuring low levels of barium in samples like blood, urine, and bone. nih.govcdc.gov In this method, the sample is introduced into a high-temperature argon plasma, which excites the barium atoms. As these atoms relax to a lower energy state, they emit light at characteristic wavelengths. For barium, a prominent emission line at 455.50 nm is often monitored. nih.gov ICP-AES is valued for its high sensitivity, with detection limits reaching 0.25 µg/L in urine and 0.6 µg/L in blood. nih.gov
| Technique | Typical Wavelength | Key Features & Interferences | Reported Detection Limits |
|---|---|---|---|
| Flame Atomic Absorption Spectrometry (FAAS) | 553.6 nm nemi.gov | Requires nitrous oxide-acetylene flame; Ionization interference is suppressed with NaCl. nemi.gov | ppb (µg/L) levels nih.gov |
| Graphite Furnace Atomic Absorption Spectrometry (GFAAS) | 553.6 nm nemi.gov | Higher sensitivity than FAAS. | ppt (sub-µg/L) levels nih.gov |
| Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) | 455.50 nm (emission) nih.gov | High sensitivity, rapid analysis; Potential for spectral interferences. nih.gov | 0.25 µg/L (urine), 0.6 µg/L (blood) nih.gov |
For highly sensitive trace element analysis, Neutron Activation Analysis (NAA) provides a non-destructive option. wikipedia.org This nuclear technique involves bombarding a sample with neutrons, which causes elements like barium to form radioactive isotopes. wikipedia.org The characteristic gamma rays emitted as these isotopes decay are then measured to quantify the element. For barium, the analysis typically focuses on measuring the radionuclide ¹³⁹Ba. iaea.org Optimized experimental conditions for determining barium in geological and biological matrices include an irradiation time of 15 to 40 seconds under a thermal neutron flux of approximately 4 x 10¹² n cm⁻² s⁻¹, followed by a decay time of about 4 minutes before counting. iaea.org NAA is sensitive enough to measure barium at ppb (µg/L) levels in human blood. nih.gov
X-ray Fluorescence (XRF) spectroscopy is another powerful tool, particularly for the analysis of solid materials like ores and geological samples. researchgate.netoptica.org In XRF, the sample is irradiated with high-energy X-rays, causing its constituent elements to emit secondary (or fluorescent) X-rays at energies characteristic of each element. clu-in.org XRF is noted for its speed, accuracy, and minimal sample preparation, especially when using fusion methods to create homogeneous glass discs for analysis. researchgate.netnih.gov This technique is highly efficient for determining barium concentrations, especially in samples with high levels of barium sulfate. researchgate.net However, analysts must be aware of potential spectral interferences, such as the overlap of the first-order titanium Kα1 line with the barium Lα1 analytical line. optica.org Despite this, the detection limit for barium using XRF is around 10 ppm. optica.org
Environmental Chemistry and Remediation Research
Formation and Environmental Fate of Bromate (B103136) in Aqueous Systems
Bromate is not a naturally occurring substance in most water sources. Its presence is typically the result of anthropogenic activities, most notably as a byproduct of water disinfection processes that use ozone. nih.govspartanwatertreatment.com
The formation of bromate during chemical oxidation, particularly ozonation, is a complex process involving multiple steps and reactive species. acs.org When water containing bromide ions (Br⁻) is treated with ozone (O₃), a series of oxidation reactions can lead to the formation of bromate (BrO₃⁻). spartanwatertreatment.com
The primary mechanism can be broadly divided into two stages: the initial oxidation of bromide to hypobromous acid (HOBr) and its conjugate base, hypobromite (B1234621) (OBr⁻), followed by the further oxidation of these species to bromate. alfa-chemistry.comresearchgate.net This process involves both direct reactions with ozone molecules and indirect pathways involving highly reactive hydroxyl radicals (•OH) that are formed during ozone decomposition in water. acs.orgacs.org
Two main pathways contribute to bromate formation:
Ozone Pathway: Bromide is oxidized by ozone to form hypobromite. The hypobromite is then further oxidized by ozone, in a series of steps, to ultimately form bromate. researchgate.net
Hydroxyl Radical Pathway: Hydroxyl radicals can also oxidize bromide, contributing to the formation of bromate. This pathway is significant, especially in the initial phase of ozonation. nih.gov
Hypobromous acid/hypobromite (HOBr/OBr⁻) is a critical intermediate in all bromate formation pathways. alfa-chemistry.comacs.orgresearchgate.net The reactions are intricate, with various transient bromine species and radicals being formed, which can then be oxidized to bromate. nih.gov
Several environmental and operational factors significantly influence the rate and extent of bromate formation during water treatment. Understanding these factors is crucial for minimizing its production.
pH: The pH of the water plays a decisive role. acs.orgnih.gov Higher pH levels (e.g., above 7.5) generally lead to increased bromate formation. researchgate.netresearchgate.net This is because the equilibrium between hypobromous acid (HOBr) and hypobromite (OBr⁻) shifts towards OBr⁻ at higher pH, and OBr⁻ reacts more readily with oxidants to form bromate. nih.gov Additionally, ozone decomposition to form hydroxyl radicals is faster at higher pH. nih.gov
Oxidant Dose: A higher dose of the oxidant, such as ozone, generally results in greater bromate formation. spartanwatertreatment.comalfa-chemistry.com With more oxidant available, the reactions converting bromide to bromate proceed more completely.
Initial Bromide Concentration: The amount of bromate formed is directly related to the initial concentration of bromide ions in the water. alfa-chemistry.com Higher initial bromide levels provide more substrate for the oxidation reactions. researchgate.net
Temperature: Increased water temperature can accelerate the reaction rates involved in bromate formation, leading to higher concentrations. acs.orgwho.int It affects both the chemical reaction kinetics and the rate of ozone decomposition. nih.govresearchgate.net
Dissolved Organic Carbon (DOC): The presence of natural organic matter can have a dual effect. It can consume ozone and hydroxyl radicals, thereby inhibiting bromate formation by competing for the oxidants. acs.orgunc.edu However, it can also react with intermediate bromine species.
Alkalinity: Carbonate and bicarbonate ions, which contribute to alkalinity, can act as hydroxyl radical scavengers, which can influence the reaction pathways and potentially reduce bromate formation under certain conditions. alfa-chemistry.comnih.gov
Coexisting Ions: The presence of other ions can also impact bromate formation. For instance, ammonia (B1221849) can react with hypobromous acid, a key intermediate, thereby inhibiting the pathway to bromate formation. nih.gov Conversely, some ions might have catalytic effects. Ions like phosphate, chloride, and sulfate (B86663) have been noted to play a negative role in bromate formation in some oxidation processes. alfa-chemistry.com
Table 1: Influence of Key Parameters on Bromate Formation During Ozonation
Parameter Effect on Bromate Formation Primary Reason Increasing pH Increases Shifts equilibrium to more reactive OBr⁻; accelerates ozone decomposition to •OH. nih.govresearchgate.net Increasing Oxidant (Ozone) Dose Increases Provides more reactant for oxidation of bromide and its intermediates. alfa-chemistry.com Increasing Bromide Concentration Increases More initial substrate available for conversion to bromate. alfa-chemistry.com Increasing Temperature Increases Accelerates reaction kinetics and ozone decomposition. nih.gov Presence of Ammonia Decreases Reacts with the intermediate HOBr, diverting it from the bromate formation pathway. nih.gov Presence of DOC Generally Decreases Competes with bromide for oxidants (ozone and •OH). acs.org Alkalinity (Carbonate/Bicarbonate) Complex/Can Decrease Scavenges hydroxyl radicals, altering oxidation pathways. nih.gov
Research on Bromate Reduction and Remediation Strategies
Given the concerns over bromate in drinking water, significant research has focused on methods for its removal or reduction after it has been formed.
Various physical and chemical techniques have been investigated for their efficacy in removing bromate from water. nih.gov
Chemical Reduction: The addition of chemical reducing agents can convert bromate (BrO₃⁻) to the less harmful bromide (Br⁻). Common reducing agents studied include ferrous iron (Fe²⁺), sulfite (B76179) (SO₃²⁻), and zero-valent iron (Fe⁰). researchgate.netmemphis.edu Ferrous iron has been shown to effectively reduce bromate, with the reaction rate increasing with higher pH. researchgate.netmemphis.edu
Adsorption: Materials like granular activated carbon (GAC) can remove bromate through a combination of adsorption and chemical reduction on the carbon surface. researchgate.net
Ion Exchange: Anion exchange resins can be used to remove bromate ions from water. researchgate.net
Membrane Filtration: Advanced membrane processes such as reverse osmosis (RO) and nanofiltration (NF) have demonstrated high rejection rates for bromate. nih.govresearchgate.net
Advanced Reduction Processes (ARPs): These methods use activation techniques, such as ultraviolet (UV) irradiation, to enhance the performance of reducing agents. nih.gov For example, UV light combined with sulfite has been shown to be an effective method for bromate reduction. researchgate.netnih.gov
Table 2: Overview of Physical and Chemical Bromate Remediation Methods
Method Principle of Removal Key Findings/Considerations Chemical Reduction (e.g., Ferrous Iron) Reduces BrO₃⁻ to Br⁻. Effective, but requires careful dose control and may introduce other chemicals. researchgate.net Granular Activated Carbon (GAC) Adsorption and surface reduction. Efficiency can be limited and may require frequent regeneration. researchgate.net Ion Exchange Exchanges BrO₃⁻ with other anions on a resin. Can be effective but may be affected by competing anions like sulfate. researchgate.net Reverse Osmosis (RO) Physical separation using a semi-permeable membrane. High removal efficiency but can be energy-intensive and produces a concentrate stream. nih.gov UV/Sulfite ARP UV light activates sulfite to generate reducing radicals. High reduction efficiency and can be combined with UV disinfection. nih.gov
Bioremediation offers a potentially sustainable approach to bromate removal. Research has identified various microorganisms capable of reducing bromate to bromide. researchgate.net
Bromate-Reducing Bacteria: Diverse groups of bacteria have been shown to reduce bromate. These include members from the phyla Proteobacteria, Firmicutes, Actinobacteria, and Bacteroidetes. nih.govresearchgate.net
Reduction Pathways: The exact biochemical pathways are still under investigation. nih.gov Some studies suggest that bromate reduction might be a cometabolic process, occurring via enzymes like nitrate (B79036) reductase that are primarily used for other metabolic functions. nih.gov However, the existence of bromate-specific reductases has also been proposed, as some isolated bacteria can reduce bromate but not nitrate or perchlorate (B79767). nih.gov
Bioreactor Applications: These microorganisms have been employed in various bioreactor configurations, such as biologically active carbon (BAC) filters and denitrifying bioreactors, to treat bromate-contaminated water. nih.gov The efficiency of these systems depends on factors like the availability of an electron donor (food for the bacteria) and the absence of competing electron acceptors like oxygen.
Genetic analysis is being used to better understand the microbial communities involved and the specific enzymes responsible for bromate reduction, which could lead to more optimized bioremediation strategies. nih.gov
Environmental Partitioning and Transport of Barium Compounds in Natural Systems
Barium enters the environment through both natural processes, such as the weathering of rocks and minerals, and industrial activities. cdc.govepa.gov The fate and transport of barium are largely governed by the solubility of its compounds. nih.gov
Solubility and Precipitation: Barium compounds that are soluble in water, such as barium chloride, are generally more mobile. However, in most natural water systems, the barium ion (Ba²⁺) readily reacts with naturally occurring sulfate (SO₄²⁻) and carbonate (CO₃²⁻) ions to form highly insoluble barium sulfate (BaSO₄) and barium carbonate (BaCO₃). epa.govnih.gov This precipitation is a primary mechanism that controls the concentration of barium in natural waters. inchem.org
Adsorption to Soil and Sediment: Barium cations exhibit strong adsorption to soil and sediment particles. cdc.gov This process is influenced by the cation-exchange capacity (CEC) of the soil, pH, and the presence of metal oxides (e.g., iron and manganese oxides). cdc.govinchem.org Due to this strong adsorption and the formation of insoluble salts, barium is generally not very mobile in most soil systems. epa.govmst.dk
Transport: While generally immobile in soil, some transport can occur. Under acidic conditions, some insoluble barium compounds may become more soluble and can leach into groundwater. mst.dk In aquatic systems, soluble barium and suspended particulates containing barium can be transported over significant distances in rivers. mst.dk Barium released into the atmosphere, typically as particulate matter, can be transported before being deposited on land or water through wet or dry deposition. cdc.gov
The biogeochemical cycle of barium involves its deposition, leaching from geological formations, adsorption to particulates, and some potential for biomagnification in food chains. cdc.gov
Emerging Research Avenues and Future Directions
Novel Applications of Barium Bromate (B103136) Monohydrate in Advanced Materials Science
The use of metal halates as precursors for the synthesis of advanced materials is an area of growing interest. Barium bromate monohydrate could potentially be used as a source of barium oxide in the low-temperature synthesis of complex oxides, such as barium titanate (BaTiO₃) or other perovskite-structured materials. These materials have important dielectric, ferroelectric, and piezoelectric properties, making them valuable in the electronics industry. The decomposition of the bromate salt at relatively low temperatures could offer a pathway to forming these ceramic materials under milder conditions than traditional solid-state reactions.
Integration of Multiscale Modeling with Advanced Experimental Research
Modern materials research increasingly relies on computational modeling to predict and understand material properties from the atomic scale upwards. nanoge.orgtuwien.ac.at Multiscale modeling techniques, ranging from Density Functional Theory (DFT) for electronic structure calculations to molecular dynamics for simulating larger systems, could be applied to barium bromate monohydrate. rsc.orgresearchgate.netaps.org Such studies could provide deeper insights into its crystal structure, vibrational modes (correlating with IR and Raman spectra), defect properties, and decomposition mechanisms. This theoretical understanding can guide experimental efforts to design new materials or optimize processes involving this compound.
Future Prospects in Green Synthesis and Sustainable Chemical Processes
There is a significant drive in chemistry to develop more environmentally friendly ("green") synthesis methods. researchgate.net Future research may focus on developing sustainable routes to produce barium bromate monohydrate, avoiding hazardous reagents or minimizing waste streams. This could involve electrochemical methods or solvent-free reactions. Furthermore, the use of barium bromate itself as an oxidizer in green chemistry applications is a possibility, particularly if it can be used catalytically or recycled efficiently, offering an alternative to heavy-metal-based oxidants.
Q & A
Q. How is barium bromate monohydrate synthesized in laboratory settings?
Barium bromate monohydrate is typically synthesized by reacting barium hydroxide with sodium bromate in aqueous solution:
Key considerations include stoichiometric precision, pH control, and purification via recrystallization to remove sodium hydroxide byproducts. The monohydrate form crystallizes upon cooling, confirmed by gravimetric analysis .
Q. What are the solubility properties of barium bromate monohydrate in aqueous systems?
Solubility increases with temperature, ranging from 0.29 g/100 mL (0°C) to 5.71 g/100 mL (100°C) . The solubility product constant () at 25°C is , indicating moderate solubility influenced by ionic strength and temperature . For accurate measurements, use controlled temperature baths and gravimetric analysis after saturation.
Q. What safety protocols are essential for handling barium bromate monohydrate?
- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Thermal hazards: Decomposes explosively at 184°C, releasing toxic bromine vapors. Avoid contact with combustibles .
- Exposure control: Use wet methods or vacuums for cleanup; avoid dry sweeping. Emergency showers/eye wash stations must be accessible .
Q. Which analytical methods validate the purity of barium bromate monohydrate?
- Redox titration: Bromate content determined via iodometric titration using sodium thiosulfate and starch indicator.
- Sulfate turbidimetry: Adapt GB/T 11064.9-2023 standards for sulfate detection to quantify residual impurities .
- Thermogravimetric analysis (TGA): Confirm monohydrate stoichiometry by measuring water loss at 100–150°C .
Advanced Research Questions
Q. What mechanisms govern the thermal decomposition of barium bromate monohydrate?
Decomposition occurs in two stages:
Q. How does barium bromate monohydrate function as an oxidizing agent in synthetic chemistry?
It serves as a strong oxidizer in organic synthesis (e.g., bromination of alkenes) due to its high reduction potential (). Reaction efficiency depends on pH, solvent polarity, and substrate accessibility. Monitor via gas chromatography (GC) to track intermediate brominated products .
Q. What crystallographic data elucidate the structure of barium bromate monohydrate?
X-ray diffraction reveals a monoclinic lattice with ions coordinated to eight oxygen atoms. The water molecule occupies a fixed orientation, with O–H···O hydrogen bonding () stabilizing the structure. Proton NMR confirms a single water orientation in the crystal .
Q. How can researchers resolve contradictions in reported solubility data?
Discrepancies (e.g., 0.65 g/100 mL at 20°C vs. 0.44 g/100 mL in older studies) arise from measurement techniques (e.g., gravimetric vs. turbidimetric). Standardize protocols using NIST-traceable thermometers and replicate experiments with controlled stirring rates .
Q. Which spectroscopic methods characterize barium bromate monohydrate’s molecular interactions?
Q. What gaps exist in current research on barium bromate monohydrate?
- Toxicology: No chronic exposure or carcinogenicity data available .
- Environmental fate: Limited studies on aquatic toxicity or biodegradation pathways.
- Advanced applications: Potential as a precursor for perovskite materials or electrochemical sensors remains underexplored .
Methodological Recommendations
- Experimental design: Use fractional factorial designs to optimize synthesis parameters (e.g., pH, temperature).
- Data validation: Cross-reference solubility and values with multiple techniques (e.g., ion chromatography, ICP-OES) .
- Risk mitigation: Conduct thermal stability assays in fume hoods with blast shields for decomposition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
